molecular formula C6H13O8P B097324 L-fucopyranose 1-phosphate CAS No. 16562-58-6

L-fucopyranose 1-phosphate

Cat. No. B097324
CAS RN: 16562-58-6
M. Wt: 244.14 g/mol
InChI Key: PTVXQARCLQPGIR-DHVFOXMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-fucopyranose 1-phosphate (L-Fuc-1-P) is a monosaccharide that is commonly used in scientific research. It is a derivative of fucose, a sugar molecule that is found in many biological systems. L-Fuc-1-P has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.

Scientific Research Applications

1. Structural Studies and Synthesis Techniques

  • L-fucopyranose 1-phosphate is a key intermediate in various synthesis processes. For example, its synthesis is critical in the preparation of guanosine 5′-(β-L-fucopyranose)-diphosphate and similar compounds, which depend on the nature of the acyl protecting groups for the non-anomeric hydroxyl functions (Heskamp, Broxterman, Marel, & Boom, 1996). Another study highlights the stereocontrolled methylation of an arabinofuranoside derivative for synthesizing L-fucopyranose and fucosidase inhibitors (Takahashi & Kuzuhara, 1997).

2. Biochemical Properties and Enzyme Interactions

  • L-fucopyranose's interaction with enzymes has been a topic of interest. For instance, the enzymic hydrolysis of fucoidin, a polysaccharide sulfate in brown seaweeds consisting of L-fucopyranose units, was studied to understand its structure (Yaphe & Morgan, 1959). Another study explored the kinetics and biophysical characteristics of a lysosomal α-l-fucosidase, which hydrolyzes 4-methyl umbelliferyl α-l-fucopyranoside, from the fresh water mussel (Venugopal et al., 2017).

3. Application in Biological Systems

  • Research has shown the involvement of L-fucopyranose in various biological processes. For example, fucoidan, a compound consisting of L-fucopyranose, has been investigated for its hypolipidaemic activity and structural characteristics (Cuong et al., 2015). Additionally, the antithrombin activity of fucoidan, highlighting the interaction with heparin cofactor II and antithrombin III, was explored in one study (Church et al., 1989).

4. Development of Pharmacological Agents

  • In the development of pharmacological agents, a study discussed the preparation of an aminated fucoidan, derived from sulfated poly(L-fucopyranose), to examine its fibrinolytic and anticoagulant activities (Soeda, Ohmagari, Shimeno, & Nagamatsu, 1994).

properties

CAS RN

16562-58-6

Product Name

L-fucopyranose 1-phosphate

Molecular Formula

C6H13O8P

Molecular Weight

244.14 g/mol

IUPAC Name

[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6?/m0/s1

InChI Key

PTVXQARCLQPGIR-DHVFOXMCSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Other CAS RN

16562-58-6

physical_description

Solid

synonyms

fuculose 1-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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